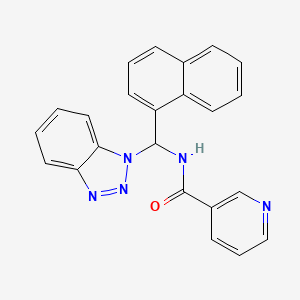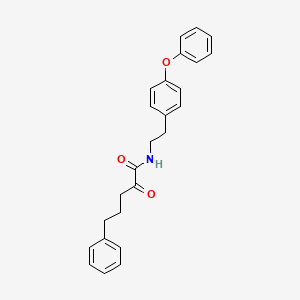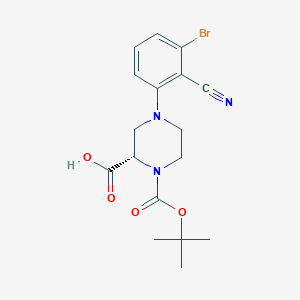
7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C14H7NO5 It is a derivative of fluorene, characterized by the presence of a nitro group at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid typically involves the nitration of fluorene derivatives followed by oxidation and carboxylation reactions. One common method includes:
Nitration: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7th position.
Oxidation: The resulting nitrofluorene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 9th position.
Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparación Con Compuestos Similares
9-Fluorenone-4-carboxylic acid: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.
7-Nitro-9-oxo-4-fluorenecarboxylic acid:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness: 7-Nitro-9-oxo-9H-fluorene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
42946-25-8 |
|---|---|
Fórmula molecular |
C14H7NO5 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
7-nitro-9-oxofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H7NO5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18) |
Clave InChI |
JUYGFOYDSZVZNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate](/img/structure/B13734021.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)



![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)

![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)


